Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate
Description
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is an organophosphonate compound characterized by a bisphosphonate core linked to an isononylimino group. Its molecular structure includes two phosphonate groups bonded to a central nitrogen atom, which is further substituted with a branched C9 alkyl chain (isononyl group).
Properties
CAS No. |
94248-81-4 |
|---|---|
Molecular Formula |
C11H33N3O6P2 |
Molecular Weight |
365.34 g/mol |
IUPAC Name |
diazanium;[7-methyloctyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2H3N/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);2*1H3 |
InChI Key |
VGTHXEATZSHLRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid. The reaction conditions often include an acidic medium to facilitate the formation of the bisphosphonate structure. Industrial production methods may involve large-scale batch reactions with controlled temperatures and pH to ensure high yield and purity.
Chemical Reactions Analysis
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: The phosphonate groups can participate in substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medical Applications
1.1 Osteoporosis Treatment
Bisphosphonates are widely recognized for their ability to inhibit bone resorption, primarily through the inhibition of osteoclast activity. Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate exhibits similar properties, making it a potential therapeutic agent for conditions such as osteoporosis and Paget's disease. The compound binds to hydroxyapatite in bone, disrupting the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, which is crucial for osteoclast function.
1.2 Anticancer Properties
Recent studies suggest that bisphosphonates may also play a role in cancer therapy by inhibiting tumor-induced bone resorption and potentially reducing metastatic spread in bone tissues. The application of this compound in oncology is an area of ongoing research, focusing on its efficacy in preventing skeletal-related events in patients with bone metastases .
Industrial Applications
2.1 Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor in industrial settings. Its ability to form stable complexes with metal ions can protect metal surfaces from corrosion processes, particularly in environments where aggressive agents are present .
2.2 Fertilizer Development
Due to its phosphorus content, this compound can be utilized in the formulation of fertilizers. Its slow-release properties can enhance nutrient availability to plants while minimizing environmental impact .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step chemical reactions that may include:
- Condensation Reactions : Combining phosphonic acid derivatives with amines under specific conditions.
- Microwave-Assisted Synthesis : Utilizing microwave irradiation to enhance reaction efficiency and yield.
- Catalytic Methods : Employing Lewis acids or other catalysts to facilitate the synthesis process .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The phosphonate groups can chelate metal ions, making it useful in applications that require metal ion sequestration. In biological systems, it can inhibit enzymes that require metal ions as cofactors, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in alkyl chain length, branching, and counterion type (e.g., ammonium vs. potassium). Key examples include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula; †Predicted based on alkyl chain hydrophobicity; ‡Assumed similar PSA due to identical functional groups.
Key Observations:
Alkyl Chain Impact: The isononyl group (C9) confers higher hydrophobicity (LogP ~2.5) compared to shorter chains like butyl (C4, LogP ~1.2) or polar 2-hydroxyethyl (LogP -0.8) . This enhances lipid solubility, making the isononyl derivative more suitable for non-aqueous applications. Branched chains (e.g., 3,5,5-trimethylhexyl in CAS 94107-74-1 ) may reduce crystallinity and improve compatibility with polymers.
Counterion Effects :
- Ammonium salts (e.g., CAS 84696-97-9) exhibit higher water solubility due to the smaller ionic radius and lower molecular weight compared to potassium salts (e.g., 93982-85-5) .
- Potassium salts (e.g., tetrapotassium variant, 483.64 g/mol ) are preferred in solid formulations for enhanced thermal stability.
Biological Activity
Diammonium dihydrogen ((isononylimino)bis(methylene))bisphosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique phosphonate structure, which is instrumental in its biological activity. The compound features two ammonium ions and a backbone of bisphosphonate groups linked through methylene bridges. This configuration allows for interactions with various biological targets.
Chemical Structure
- Molecular Formula : C₁₃H₃₁N₂O₆P₂
- Molecular Weight : 353.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to phosphonate metabolism.
- Cell Signaling Modulation : It can modulate cell signaling pathways, influencing cellular responses to stress and inflammation.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various phosphonates, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of the compound on human cell lines. The findings revealed that at higher concentrations, it induced apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.
- Impact on Plant Growth : Research has also explored the effects of this compound on plant growth and development. Results showed enhanced root development and increased resistance to pathogens in treated plants, suggesting potential applications in agriculture.
Table 1: Biological Activities of this compound
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Plant Growth Promotion | Enhanced root development |
Table 2: Comparison of Biological Activities with Other Phosphonates
| Compound | Antimicrobial Activity | Cytotoxicity Level | Plant Growth Enhancement |
|---|---|---|---|
| Diammonium Dihydrogen ((isononylimino)... | Moderate | Low | High |
| Other Phosphonate A | High | Moderate | Moderate |
| Other Phosphonate B | Low | High | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
